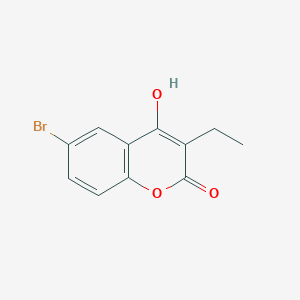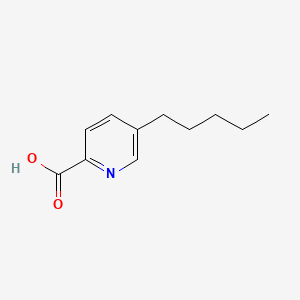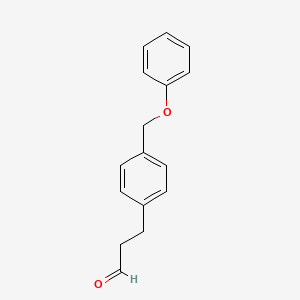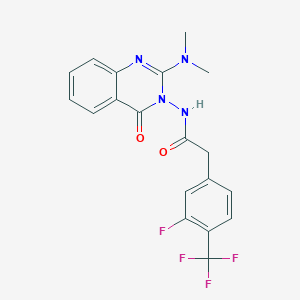
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonyl and sulfamoyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide can be compared with other sulfonyl furan carboxamides, such as:
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-thiophene-2-carboxamide
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-pyrrole-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H12Cl2N2O6S2 |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-N-(2-sulfamoylphenyl)sulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O6S2/c18-11-6-5-10(9-12(11)19)13-7-8-14(27-13)17(22)21-29(25,26)16-4-2-1-3-15(16)28(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |
Clé InChI |
NYPXZFBHJFSBJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)

![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)

